molecular formula C6H5ClFNO3S B2547219 3-Chloro-2-methoxypyridine-4-sulfonyl fluoride CAS No. 2241141-37-5

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride

Cat. No.: B2547219
CAS No.: 2241141-37-5
M. Wt: 225.62
InChI Key: BSAIDMDRBUATNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride: is an organic compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and a sulfonyl fluoride group at the fourth position. This compound is known for its reactivity and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinates.

Scientific Research Applications

Chemistry: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It is also investigated for its potential use in drug development due to its ability to interact with biological molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-methoxypyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIDMDRBUATNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.